Methyl 4-cyano-2,5-difluorobenzoate
Description
Methyl 4-cyano-2,5-difluorobenzoate (C₉H₅F₂NO₂) is a fluorinated aromatic ester featuring a cyano group at the 4-position and fluorine atoms at the 2- and 5-positions on the benzene ring. This compound is of interest in organic synthesis due to the combined electronic effects of the cyano and fluorine substituents, which influence reactivity and stability.
Properties
Molecular Formula |
C9H5F2NO2 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
methyl 4-cyano-2,5-difluorobenzoate |
InChI |
InChI=1S/C9H5F2NO2/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-3H,1H3 |
InChI Key |
LSRYSGTUSGZBDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)F)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of Methyl 4-cyano-2,5-difluorobenzoate and related compounds derived from the evidence:
Key Observations:
Substituent Effects: Cyano vs. Bromo/Amino: The cyano group in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating amino (-NH₂) or bulky bromo (-Br) groups. This difference influences reactivity in substitution reactions; for example, bromo-substituted compounds (e.g., Methyl 2-bromo-4,5-difluorobenzoate) may act as electrophilic intermediates in cross-coupling reactions, while amino-substituted analogs (e.g., Methyl 4-amino-2,5-difluorobenzoate) could participate in hydrogen bonding or serve as precursors for amide formation . Fluorine Positioning: Fluorine at the 2- and 5-positions (as in the target compound) creates a para-directing electronic environment, whereas 2,4-difluoro substitution (e.g., Methyl 5-amino-2,4-difluorobenzoate) alters regioselectivity in further functionalization .
Molecular Weight and Applications: The bromo-substituted compound (251.02 g/mol) has a significantly higher molecular weight due to bromine’s atomic mass, making it less volatile than the cyano or amino analogs. This property may render it suitable for solid-phase synthesis or as a heavy-atom derivative in crystallography . Amino-substituted compounds (e.g., Methyl 4-amino-2,5-difluorobenzoate) exhibit lower molecular weights (~187 g/mol) and higher polarity, enhancing solubility in polar solvents—a critical factor in pharmaceutical formulations .
Stability and Reactivity Trends
- Thermal Stability : Fluorine’s inductive effect enhances thermal stability, a trait shared across all difluoro-substituted compounds in the table.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
